6-chloro-N-(3-phenylpropyl)pyridazin-3-amine

Catalog No.
S13971289
CAS No.
M.F
C13H14ClN3
M. Wt
247.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-N-(3-phenylpropyl)pyridazin-3-amine

Product Name

6-chloro-N-(3-phenylpropyl)pyridazin-3-amine

IUPAC Name

6-chloro-N-(3-phenylpropyl)pyridazin-3-amine

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

InChI

InChI=1S/C13H14ClN3/c14-12-8-9-13(17-16-12)15-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,15,17)

InChI Key

RATFNLHFOKFNBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NN=C(C=C2)Cl

6-chloro-N-(3-phenylpropyl)pyridazin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a chloro group and an amine functional group. This compound has a molecular formula of C13H14ClN3C_{13}H_{14}ClN_3 and is notable for its potential applications in medicinal chemistry due to the presence of both aromatic and nitrogen-containing moieties. The chloro substitution at the 6-position of the pyridazine ring enhances its reactivity and biological activity, making it a subject of interest in various research fields.

The chemical reactivity of 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine can be attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The amine group can participate in reduction reactions, potentially yielding secondary or tertiary amines.
  • Condensation Reactions: The amine can react with carbonyl compounds to form imines or amides.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore its structure-activity relationships.

Preliminary studies suggest that 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine exhibits significant biological activity, particularly in the realm of pharmacology. It has been investigated for:

  • Antitumor Activity: Some derivatives of pyridazine compounds show promise as anticancer agents due to their ability to inhibit tumor cell proliferation.
  • Antimicrobial Properties: The compound may possess antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.
  • Neuroprotective Effects: Certain studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Synthesis of 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine typically involves several steps:

  • Formation of Pyridazine Ring: The initial step often includes the cyclization of hydrazine with appropriate carbonyl compounds to form the pyridazine core.
  • Chlorination: Chlorination at the 6-position can be achieved using reagents such as phosphorus oxychloride or thionyl chloride.
  • Alkylation: The introduction of the phenylpropyl group can be performed through alkylation reactions using alkyl halides and suitable bases.

These synthetic pathways allow for the efficient production of this compound while enabling modifications that could enhance its biological activity.

6-chloro-N-(3-phenylpropyl)pyridazin-3-amine has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in oncology and infectious disease.
  • Chemical Research: It serves as an intermediate in organic synthesis and can be utilized to create more complex molecules.
  • Agricultural Chemicals: There may be applications in developing agrochemicals that target specific pests or diseases.

Interaction studies involving 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to plasma proteins can provide insights into its bioavailability.
  • Enzyme Inhibition Studies: Assessing whether the compound inhibits specific enzymes involved in metabolic pathways can help predict its therapeutic effects and side effects.
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells is crucial for determining its efficacy as a therapeutic agent.

Several compounds share structural similarities with 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-6-phenylpyridazineContains a phenyl group on pyridazineExhibits different biological activities
6-Chloro-N-propylpyridazin-3-amineLacks phenyl substitutionMay have different pharmacological profiles
N-(6-Chloropyridin-3-methyl)ethylamineSimilar nitrogen functionalityDifferent alkyl substituent affecting activity

These compounds highlight the unique aspects of 6-chloro-N-(3-phenylpropyl)pyridazin-3-amine, particularly its specific side chain and potential biological activities that differentiate it from other related structures.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

247.0876252 g/mol

Monoisotopic Mass

247.0876252 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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